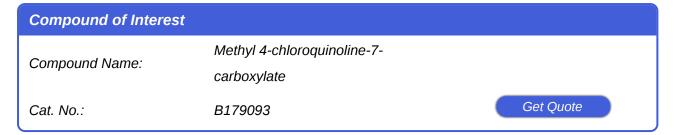


The Quinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in the realm of medicinal chemistry. Its versatile synthetic accessibility and ability to interact with a wide array of biological targets have cemented its importance in the development of therapeutic agents across a broad spectrum of diseases. This technical guide provides a comprehensive overview of the pivotal role of quinoline scaffolds in drug discovery, detailing their synthesis, biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Synthesis of the Quinoline Core

The construction of the quinoline nucleus can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern on the bicyclic ring.

Skraup Synthesis

A fundamental method for synthesizing quinolines, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.

Experimental Protocol: Skraup Synthesis of Quinoline



- In a fume hood, cautiously add 24 mL of concentrated sulfuric acid to a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.
- To this, add 24 g of aniline and 12 g of anhydrous ferrous sulfate.
- Slowly and with vigorous stirring, add 80 g of glycerol.
- Gently heat the mixture. Once the reaction begins (indicated by a vigorous exothermic reaction), remove the heat source.
- After the initial vigorous reaction subsides, heat the mixture to reflux for 3 hours.
- Allow the mixture to cool and then pour it into a large beaker containing 500 mL of water.
- Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the mixture is alkaline.
- Perform steam distillation to separate the quinoline from the reaction mixture.
- Extract the quinoline from the distillate with a suitable organic solvent (e.g., diethyl ether).
- Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
- Purify the crude quinoline by vacuum distillation.

Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β -diketone.

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline

- In a round-bottom flask, mix 10.7 g of aniline and 10.0 g of acetylacetone.
- Add a catalytic amount of concentrated sulfuric acid (approximately 1 mL).
- Heat the mixture at 110-120 °C for 15 minutes.



- Increase the temperature to 250 °C and maintain for an additional 15 minutes.
- Allow the reaction mixture to cool to room temperature.
- Dissolve the residue in dilute hydrochloric acid.
- Precipitate the product by adding a concentrated solution of ammonia.
- Collect the solid precipitate by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4-dimethylquinoline.

Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group.

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

- In a flask, dissolve 1.21 g of 2-aminobenzophenone in 20 mL of ethanol.
- Add 0.88 g of acetaldehyde and a catalytic amount of sodium hydroxide (approximately 0.2 g).
- Reflux the mixture for 4 hours.
- After cooling, pour the reaction mixture into ice-water.
- Collect the resulting precipitate by filtration.
- Wash the solid with cold water and recrystallize from ethanol to yield pure 2-phenylquinoline.

Biological Activities and Therapeutic Applications

Quinoline derivatives have demonstrated a remarkable range of pharmacological activities, leading to their development as drugs for various diseases.

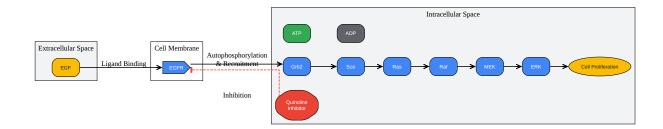
Anticancer Activity



The quinoline scaffold is a prominent feature in numerous anticancer agents, targeting various hallmarks of cancer.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

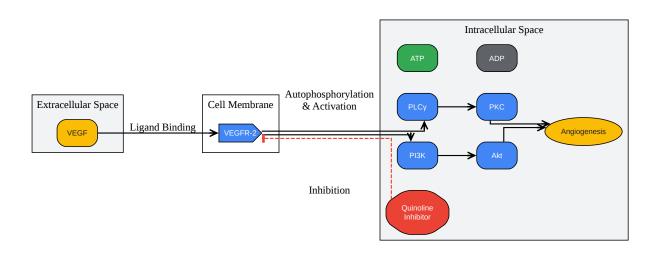
Many quinoline-based anticancer drugs function as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling pathways that promote cell proliferation, survival, angiogenesis, and metastasis.



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Figure 1: Quinoline inhibitors block EGFR signaling.





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Figure 2: Quinoline inhibitors block VEGFR-2 signaling.

Quantitative Data: Anticancer Activity of Quinoline Derivatives

Compound	Cancer Cell Line	IC50 (μM)	Reference
Bosutinib	K562 (CML)	0.001	[1][2]
Cabozantinib	H441 (Lung)	0.019	[2]
Lenvatinib	H1437 (Lung)	0.004	[2]
Anlotinib	A549 (Lung)	0.4	[3]
Compound 12e	MGC-803 (Gastric)	1.38	[3]
Compound 51	BCR-ABL T315I	26.93 (μg/mL)	[4]
Compound 10	MCF-7 (Breast)	1.82 (μg/mL)	[4]



Experimental Protocol: MTT Assay for In Vitro Anticancer Activity

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the quinoline test compounds in culture medium.
- Remove the old medium from the wells and add 100 μL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
- Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

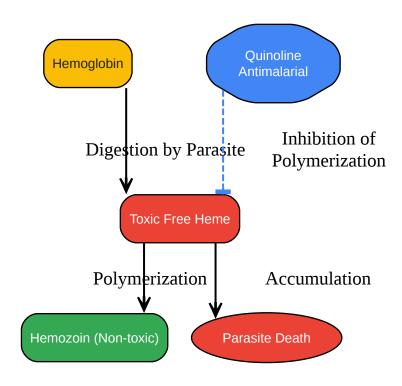
Antimalarial Activity

Quinolines, such as quinine and chloroquine, have historically been the cornerstone of antimalarial therapy. Their primary mechanism of action involves the disruption of heme detoxification in the malaria parasite.

Mechanism of Action: Inhibition of Heme Polymerization

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinoline antimalarials accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to the buildup of toxic heme and subsequent parasite death.[5][6][7]





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Figure 3: Antimalarial action of quinolines.

Quantitative Data: Antimalarial Activity of Quinoline Derivatives

P. falciparum Strain	IC50 (nM)	Reference
3D7 (Sensitive)	26	[8]
W2 (Resistant)	49	[8]
D10 (Sensitive)	53	[9]
W2 (Resistant)	67	[9]
Dd2 (Resistant)	55.8	[9]
K1 (Resistant)	2.5	[10]
	3D7 (Sensitive) W2 (Resistant) D10 (Sensitive) W2 (Resistant) Dd2 (Resistant)	3D7 (Sensitive) 26 W2 (Resistant) 49 D10 (Sensitive) 53 W2 (Resistant) 67 Dd2 (Resistant) 55.8

Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I-based)

• Culture Plasmodium falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.



- Prepare serial dilutions of the quinoline test compounds in a 96-well plate.
- Add the synchronized ring-stage parasite culture to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2%.
- Incubate the plate for 72 hours at 37 °C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
- After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I, a fluorescent dye that binds to DNA.
- Incubate in the dark for 1 hour.
- Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).
- Determine the IC50 values by plotting the fluorescence intensity against the drug concentration.

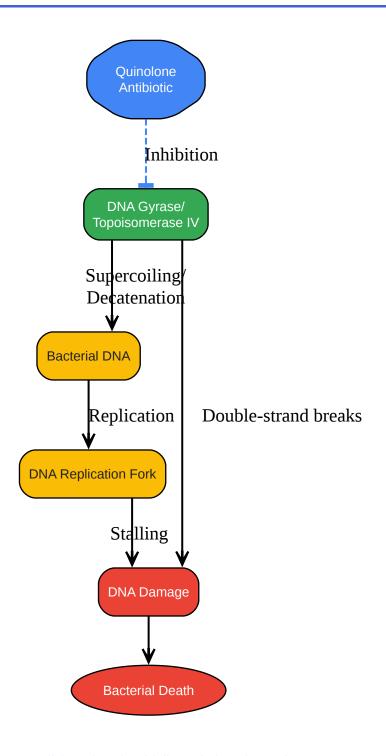
Antibacterial Activity

The quinoline scaffold is the core of the quinolone class of antibiotics, which are highly effective against a broad range of bacteria.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone antibiotics target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[1][11][12][13][14] These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, quinolones prevent the relaxation of supercoiled DNA and the separation of daughter chromosomes, leading to a bactericidal effect.[1][11][12][13][14]





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Figure 4: Antibacterial action of quinolones.

Quantitative Data: Antibacterial Activity of Quinoline Derivatives



Compound	Bacterial Strain	MIC (μg/mL)	Reference
Compound 6	C. difficile	1.0	[15]
Compound 2	S. aureus	3.0	[15]
Compound 6c	MRSA	0.75	[16]
Compound 6c	VRE	0.75	[16]
Compound 2	B. cereus	3.12	[17]
Compound 6	E. coli	3.12	[17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

- Prepare a stock solution of the quinoline test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using Mueller-Hinton broth.
- Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
- Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
- Incubate the plate at 37 °C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Other Biological Activities

Beyond the major areas of anticancer, antimalarial, and antibacterial research, quinoline derivatives have shown promise in a variety of other therapeutic areas, including:

Antiviral: Some quinoline derivatives have demonstrated activity against a range of viruses, including HIV, influenza, and coronaviruses.[18][19][20][21][22]



- Antifungal: Certain quinoline compounds exhibit inhibitory effects against various fungal pathogens.[17]
- Anti-inflammatory: The quinoline scaffold has been explored for the development of antiinflammatory agents.
- Neuroprotective: Some derivatives have shown potential in models of neurodegenerative diseases.
- Cardiovascular: The quinoline nucleus is present in some cardiovascular drugs.

Conclusion

The quinoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural versatility and the ability to modulate its physicochemical properties through substitution allow for the fine-tuning of biological activity against a multitude of targets. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the molecular mechanisms of action will undoubtedly lead to the discovery of new and improved quinoline-based therapeutics to address unmet medical needs. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field.

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